molecular formula C8H9N3O2 B11910677 3H-Imidazo[4,5-b]pyridine acetate

3H-Imidazo[4,5-b]pyridine acetate

Cat. No.: B11910677
M. Wt: 179.18 g/mol
InChI Key: ZFUHDSBITIJTTJ-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-b]pyridine acetate is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest due to its structural resemblance to purines, which are essential components of nucleic acids. The acetate group enhances its solubility and reactivity, making it a versatile compound in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo[4,5-b]pyridine acetate typically involves the condensation of 2-amino-3-hydroxypyridine with carboxylic acids under microwave-assisted heating. This method is efficient and yields the desired product in moderate to good yields . Another approach involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde, followed by alkylation with ethyl bromoacetate under phase transfer catalysis conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and enhance yield. The use of catalysts such as palladium or copper can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3H-Imidazo[4,5-b]pyridine acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3H-Imidazo[4,5-b]pyridine acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Imidazo[4,5-b]pyridine acetate involves its interaction with various molecular targets, including enzymes and receptors. For instance, it can act as a positive allosteric modulator of GABA A receptors, enhancing their activity. It also inhibits enzymes such as aromatase and proton pumps, thereby exerting therapeutic effects in conditions like cancer and gastric ulcers .

Comparison with Similar Compounds

  • Imidazo[4,5-c]pyridine
  • Imidazo[1,5-a]pyridine
  • Imidazo[1,2-a]pyridine

Comparison: 3H-Imidazo[4,5-b]pyridine acetate is unique due to its specific fusion of the imidazole and pyridine rings, which imparts distinct biological activities. Unlike its analogs, it has shown significant potential as a GABA A receptor modulator and enzyme inhibitor, making it a promising candidate for drug development .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

acetic acid;1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C6H5N3.C2H4O2/c1-2-5-6(7-3-1)9-4-8-5;1-2(3)4/h1-4H,(H,7,8,9);1H3,(H,3,4)

InChI Key

ZFUHDSBITIJTTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC2=C(N=C1)N=CN2

Origin of Product

United States

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